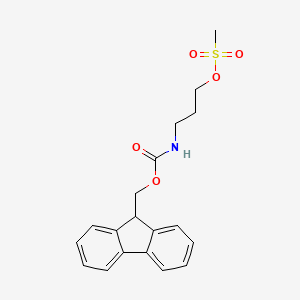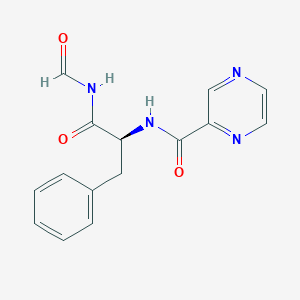
2-Formamido-N-beta-D-ribofuranosyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formamido-N-beta-D-ribofuranosyl-acetamide is a chemical compound with the molecular formula C8H14N2O6 and a molecular weight of 234.207 g/mol This compound is known for its unique molecular structure, which includes a ribofuranosyl ring and a formamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-N-beta-D-ribofuranosyl-acetamide typically involves the reaction of ribofuranosyl derivatives with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors and automated synthesis, are employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Formamido-N-beta-D-ribofuranosyl-acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the formamido and ribofuranosyl groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, are used to oxidize the compound under controlled conditions.
Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to reduce the compound, often resulting in the formation of amine derivatives.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and substituted acetamides. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .
Applications De Recherche Scientifique
2-Formamido-N-beta-D-ribofuranosyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is utilized in the development of new materials and as a component in various industrial processes
Mécanisme D'action
The mechanism of action of 2-Formamido-N-beta-D-ribofuranosyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The formamido group plays a crucial role in these interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formamido-N-beta-D-ribofuranosyl-acetamide-15N,13C2: A stable isotope-labeled version of the compound used in advanced research applications.
2,3-O-isopropylidene-β-D-ribofuranosides: Compounds with similar ribofuranosyl structures but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a ribofuranosyl ring and a formamido group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds .
Propriétés
Formule moléculaire |
C8H14N2O6 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-formamidoacetamide |
InChI |
InChI=1S/C8H14N2O6/c11-2-4-6(14)7(15)8(16-4)10-5(13)1-9-3-12/h3-4,6-8,11,14-15H,1-2H2,(H,9,12)(H,10,13)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
PMRRNWMQUDMTDL-XVFCMESISA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CNC=O)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)NC(=O)CNC=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol](/img/structure/B13845872.png)
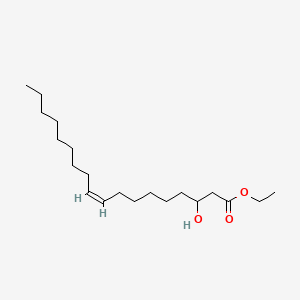
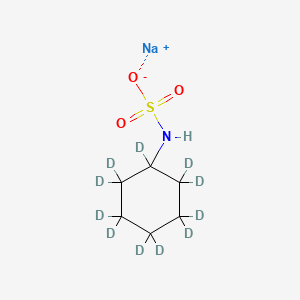
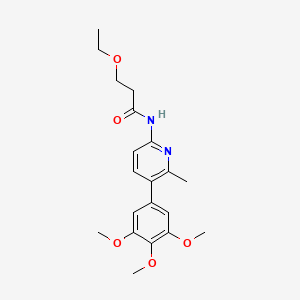
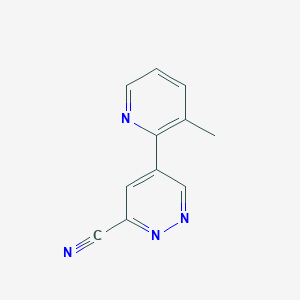
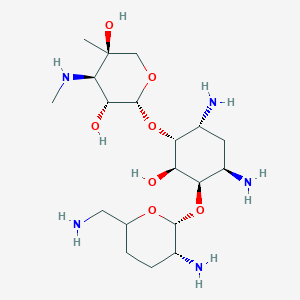
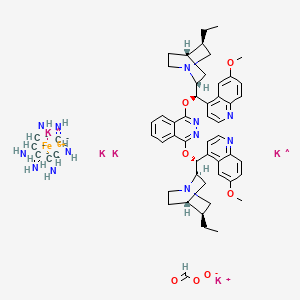
![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)
![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)

